Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually achieved using sulfonyl chlorides in the presence of a base.
Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyridine and benzoate moieties under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chloropyridin-2-yl)amino]benzoate
- Methyl 2-[(5-morpholin-4-ylpyridin-2-yl)amino]benzoate
- Methyl 2-[(5-sulfonylpyridin-2-yl)amino]benzoate
Uniqueness
Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7065-94-3 |
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Molecular Formula |
C17H19N3O5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)14-4-2-3-5-15(14)19-16-7-6-13(12-18-16)26(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,18,19) |
InChI Key |
DTDBZGWVGFLMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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